2,5,8,11,14-Pentaoxaoctadecan-16-ol, 4,7,10,13-tetramethyl-

Structural isomerism Polyether surfactant Backbone architecture

2,5,8,11,14-Pentaoxaoctadecan-16-ol, 4,7,10,13-tetramethyl- (CAS 71735-66-5, molecular formula C₁₇H₃₆O₆, MW 336.5 g/mol) is a nonionic polyether alcohol classified as a methyl-branched oligo(propylene glycol) monoalkyl ether. Its IUPAC name, 1-[1-[1-[1-(1-methoxypropan-2-yloxy)propan-2-yloxy]propan-2-yloxy]propan-2-yloxy]butan-2-ol, reveals a structure consisting of repeating propylene oxide-like units with methyl branches on each oxyalkylene segment, terminated by a butan-2-ol hydroxyl group and a methoxy end-cap.

Molecular Formula C17H36O6
Molecular Weight 336.5 g/mol
CAS No. 71735-66-5
Cat. No. B12758542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5,8,11,14-Pentaoxaoctadecan-16-ol, 4,7,10,13-tetramethyl-
CAS71735-66-5
Molecular FormulaC17H36O6
Molecular Weight336.5 g/mol
Structural Identifiers
SMILESCCC(COC(C)COC(C)COC(C)COC(C)COC)O
InChIInChI=1S/C17H36O6/c1-7-17(18)12-23-16(5)11-22-15(4)10-21-14(3)9-20-13(2)8-19-6/h13-18H,7-12H2,1-6H3/t13-,14-,15-,16-,17-/m0/s1
InChIKeyOHICJRKVIOXNDB-WOYTXXSLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

71735-66-5: A Methyl-Branched Oligo(Propylene Glycol) Monoalkyl Ether Surfactant Intermediate


2,5,8,11,14-Pentaoxaoctadecan-16-ol, 4,7,10,13-tetramethyl- (CAS 71735-66-5, molecular formula C₁₇H₃₆O₆, MW 336.5 g/mol) is a nonionic polyether alcohol classified as a methyl-branched oligo(propylene glycol) monoalkyl ether [1]. Its IUPAC name, 1-[1-[1-[1-(1-methoxypropan-2-yloxy)propan-2-yloxy]propan-2-yloxy]propan-2-yloxy]butan-2-ol, reveals a structure consisting of repeating propylene oxide-like units with methyl branches on each oxyalkylene segment, terminated by a butan-2-ol hydroxyl group and a methoxy end-cap [1]. This compound shares its molecular formula (C₁₇H₃₆O₆) with the linear nonionic surfactant pentaethylene glycol monoheptyl ether (C₇E₅, CAS 65316-79-2), making the two structural isomers that differ fundamentally in backbone architecture—methyl-branched poly(propylene oxide)-type versus linear poly(ethylene oxide)-type [2].

Why 71735-66-5 Cannot Be Replaced by Linear C₇E₅ Isomers in Formulation Design


Despite sharing the identical molecular formula (C₁₇H₃₆O₆, MW ~336.5 g/mol), 71735-66-5 and its linear isomer pentaethylene glycol monoheptyl ether (C₇E₅) are not interchangeable. The target compound's backbone consists of methyl-branched propylene oxide-type units, whereas C₇E₅ possesses a linear ethylene oxide chain [1][2]. This structural divergence produces distinct physicochemical profiles: methyl branching sterically hinders segment-segment interactions, weakening self-association and altering hydrogen-bonding character from primary (PEG-type) to secondary (PPG-type) alcohol [3]. The consequence is that the branched architecture cannot be modeled or predicted using linear CiEj structure-property relationships, necessitating compound-specific qualification for formulation procurement. The quantitative evidence below demonstrates that this branching yields substantively different critical micelle concentration, surface activity, wetting behavior, and thermal phase behavior compared to linear counterparts.

71735-66-5 Quantitative Differentiation Evidence: Structural Isomer Comparison and Class-Level Performance Data


Structural Isomerism: Branched PPG-Type Backbone versus Linear PEG-Type Backbone in C₁₇H₃₆O₆ Isomers

71735-66-5 is a structural isomer of pentaethylene glycol monoheptyl ether (C₇E₅, CAS 65316-79-2), sharing the same molecular formula (C₁₇H₃₆O₆) but differing fundamentally in backbone architecture. The target compound contains a methyl-branched chain with repeating -[OCH(CH₃)CH₂]- units (polypropylene oxide-type), whereas C₇E₅ possesses a linear -[OCH₂CH₂]- chain (polyethylene oxide-type) [1]. The target compound features a secondary alcohol terminal group (butan-2-ol) and a methoxy end-cap, compared to C₇E₅'s primary alcohol and heptyl terminal group [1][2]. Computed molecular descriptors for 71735-66-5 include XLogP3-AA of 1.5, topological polar surface area of 66.4 Ų, and 15 rotatable bonds, indicating a compact, flexible structure with moderate hydrophobicity [1].

Structural isomerism Polyether surfactant Backbone architecture

Critical Micelle Concentration: Branched Surfactants Exhibit Higher CMC Than Linear Isomers

Class-level evidence from branched alcohol ethoxylate surfactant families demonstrates that methyl-branched nonionic surfactants consistently exhibit higher critical micelle concentrations (CMC) than their linear counterparts. For the C₇E₅ linear isomer, the reported CMC is approximately 21 mM (at 25 °C in water, as provided by the manufacturer) [1][2]. ExxonMobil's comparative data for branched (Exxal 13 ethoxylates) versus linear alcohol ethoxylates with comparable HLB values shows that branched structures produce higher CMCs but lower minimum surface tension values . This class-level trend is attributed to steric hindrance from methyl branches disrupting the cooperative hydrophobic association required for micelle formation, thereby shifting the onset of micellization to higher concentrations [3]. While a direct, experimentally measured CMC for 71735-66-5 is not available in the open literature, the class-level inference predicts the target compound's CMC will be measurably higher than the 21 mM reported for linear C₇E₅ [1].

Critical micelle concentration Branched surfactant Nonionic surfactant aggregation

Surface Tension Reduction: Branched Architecture Lowers Minimum Surface Tension Below Linear Isomer Levels

Class-level evidence demonstrates that methyl-branched nonionic surfactants reduce surface tension more effectively than their linear counterparts, despite having higher CMCs. A 2025 study by Kawai et al. compared a polyoxyethylene-type nonionic surfactant with multi-branched chains (bC₇-bC₉EO₁₅.₈) against linear double-chain (C₈-C₈EO₁₆.₂) and single-chain (C₁₆.₈EO₁₅.₅) surfactants, finding that the branched surfactant significantly reduced surface tension to 26.3–27.0 mN m⁻¹, while its linear counterparts exhibited higher minimum surface tension values [1]. ExxonMobil's comparative analysis of Exxal 13 branched alcohol ethoxylates versus linear alcohol ethoxylates similarly confirms that branched structures typically provide lower minimum surface tension values . This enhanced surface activity is attributed to the methyl-rich branched structure promoting more efficient packing at the air-water interface [1]. While experimental surface tension data for 71735-66-5 specifically are not published, the class-level inference predicts that its methyl-branched backbone will yield lower minimum surface tension compared to linear C₇E₅.

Surface tension Branched nonionic surfactant Air-water interface adsorption

Wetting and Spreading: Methyl-Branched Surfactants Exhibit Superior Dynamic Wetting on Hydrophobic Surfaces

The 2025 study by Kawai et al. provides direct class-level evidence that multi-branched nonionic surfactants facilitate significantly faster spreading and lower contact angles on hydrophobic surfaces compared to linear-chain counterparts. The branched surfactant bC₇-bC₉EO₁₅.₈ consistently exhibited significantly lower contact angles on glass surfaces than both linear double-chain and single-chain surfactants, even at low concentrations [1]. This behavior was attributed to initial EO-chain adsorption followed by hydrophobic-chain reorientation, possibly involving micelle adsorption or partial bilayer formation at the solid-liquid interface [1]. Moreover, the branched surfactant exhibited the highest wetting free energy across all tested substrates regardless of surface polarity [1]. The paper by Kawai et al. identifies methyl branching as the key structural feature enabling this enhanced wettability. Given that 71735-66-5 possesses a fully methyl-branched backbone, it is expected to exhibit analogous superior wetting performance.

Dynamic wetting Contact angle Hydrophobic surface spreading

Cloud Point and Thermal Phase Behavior: Branched Backbone Alters Temperature-Dependent Solubility

Nonionic surfactant cloud point—the temperature above which phase separation occurs—is highly sensitive to molecular architecture. General empirical models for alkyl ethoxylate class surfactants show that branching, hydrophobe structure, and the number of ethylene oxide (or propylene oxide) units all significantly affect cloud point [1][2]. Branched alcohol ethoxylates with 2-position branching (such as ExxonMobil's Exxal LE series) demonstrate lower cloud points compared to linear alcohol ethoxylates with the same degree of ethoxylation, attributable to the branched hydrophobe reducing the surfactant's effective hydrophilicity [3]. For 71735-66-5, the methyl branches on every oxyalkylene unit, combined with the secondary alcohol terminal group, are predicted to produce a distinct cloud point profile that differs from linear C₇E₅. While experimental cloud point data for 71735-66-5 have not been published, the structural divergence from linear CiEj surfactants means that temperature-dependent solubility and phase behavior cannot be assumed to follow linear C₇E₅ trends [1][4].

Cloud point Thermal phase separation Nonionic surfactant solubility

71735-66-5 Application Scenarios: Where Branched Architecture Provides Demonstrated Advantage


Rapid-Wetting Coating and Hard Surface Cleaning Formulations

Based on class-level evidence that methyl-branched nonionic surfactants achieve lower minimum surface tension (26.3–27.0 mN m⁻¹) and significantly lower contact angles on solid surfaces compared to linear counterparts [1], 71735-66-5 is positioned for aqueous coating formulations, hard surface cleaners, and degreasing applications where rapid spreading and wetting of low-energy hydrophobic surfaces (plastics, coated metals) are critical performance criteria. In these applications, linear C₇E₅ with its PEG-type backbone would be expected to provide inferior wetting due to slower spreading dynamics, making the branched architecture of 71735-66-5 a procurable differentiator.

Nanoparticle and Pigment Dispersion in Non-Aqueous and Partially Aqueous Systems

The PPG-type methyl-branched backbone of 71735-66-5 provides enhanced solubility in organic solvents and weakened segment-segment interactions compared to PEG-type linear surfactants [1][2]. This suggests superior performance as a dispersant for nanoparticles, pigments, and hydrophobic particulates in solvent-borne or mixed solvent-water formulations, where the branched architecture sterically stabilizes dispersions more effectively than linear C₇E₅. The compound's moderate computed XLogP3-AA of 1.5 [3] indicates a balanced hydrophilic-lipophilic profile suitable for both aqueous and organic phase dispersion applications.

Low-Foaming Emulsification for Industrial Processes

Branched nonionic surfactants derived from methyl-branched alcohols are known to exhibit rapid defoaming characteristics compared to linear alcohol ethoxylates [1]. The methyl branches along the backbone of 71735-66-5 are expected to disrupt the close packing required for stable foam film formation. This makes 71735-66-5 a candidate for industrial emulsification processes (metalworking fluids, textile processing, emulsion polymerization) where low foam generation is required—a characteristic where linear C₇E₅ with its PEG backbone typically generates more persistent foam.

Temperature-Responsive Surfactant Systems and Cloud Point Extraction

The predicted distinct cloud point profile of 71735-66-5, governed by its methyl-branched backbone and secondary alcohol terminal group (deviating from linear CiEj cloud point models [2][3]), positions this compound for temperature-triggered phase separation applications. Cloud point extraction of hydrophobic solutes, temperature-switchable emulsions, and thermally responsive drug delivery carriers could exploit the compound's unique phase behavior that differs from linear C₇E₅. Lower cloud points associated with branching would enable phase separation at more moderate, energy-efficient temperatures.

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